[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide
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Overview
Description
[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide is a member of benzothiazoles.
Scientific Research Applications
Corrosion Inhibition
The compound has been explored for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. Studies show that benzothiazole derivatives, including similar compounds, provide stable and efficient protection against steel corrosion, likely due to their ability to adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).
Anticancer Potential
Benzothiazole derivatives, closely related to the specified compound, have been assessed for their anticancer activity. These compounds have shown effectiveness against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antimicrobial Activity
Compounds with benzothiazole structures have been synthesized and evaluated for their antimicrobial properties. These include derivatives designed for potential use against various bacterial and fungal strains, demonstrating the versatility of this class of compounds in addressing microbial threats (Sareen et al., 2006).
VEGF-R2 Tyrosine Kinase Inhibition
Similar triazine compounds have been identified as potent inhibitors of VEGF-R2 tyrosine kinase, a key target in cancer treatment. These inhibitors display promising selectivity and potency, offering a potential pathway for therapeutic development (Baindur et al., 2005).
Herbicide Washoff Studies
Studies involving herbicides structurally similar to the compound have been conducted to understand their environmental impact, particularly in terms of runoff and sedimentation. This research is crucial for assessing the ecological consequences of agricultural practices (Martin et al., 1978).
Synthesis and Biological Evaluation
Further research includes the synthesis and biological evaluation of related triazine derivatives for various applications, including antitumor activities. These studies contribute to the broader understanding of the chemical and biological properties of triazine and benzothiazole derivatives (Tomorowicz et al., 2020).
Properties
Molecular Formula |
C15H14ClN7O3S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide |
InChI |
InChI=1S/C15H14ClN7O3S/c1-9(2)18-14-19-13(16)20-15(21-14)22(7-17)8-23-12(24)10-5-3-4-6-11(10)27(23,25)26/h3-6,9H,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
TZYLZLJCFUDOTG-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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